2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide
Overview
Description
2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with phenyl and trifluoromethyl groups, making it a subject of interest in both synthetic chemistry and applied research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexane-1,3-dione with phenyl isocyanate to form an intermediate, which is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. These interactions can modulate the activity of enzymes, alter signal transduction pathways, and affect gene expression .
Comparison with Similar Compounds
Similar Compounds
2,6-dioxo-4-phenylcyclohexane-1-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N-phenylcyclohexane-1-carboxamide: Similar structure but without the dioxo groups, affecting its biological activity and applications.
Uniqueness
Properties
IUPAC Name |
2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO3/c21-20(22,23)14-7-4-8-15(11-14)24-19(27)18-16(25)9-13(10-17(18)26)12-5-2-1-3-6-12/h1-8,11,13,18H,9-10H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAOUPFDIPIDJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(C1=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154554 | |
Record name | 2,6-Dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020251-88-0 | |
Record name | 2,6-Dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020251-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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